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molecular formula C8H6F2O3 B2796590 2-(2,6-Difluorophenoxy)acetic acid CAS No. 363-45-1

2-(2,6-Difluorophenoxy)acetic acid

Cat. No. B2796590
M. Wt: 188.13
InChI Key: OOTAWLNUYMHJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06696494B2

Procedure details

2,6-Difluoro-phenol (10.0 g, 92.47 mmol) was dissolved in 15.0 mL of acetone, K2CO3 (7.40 g, 92.47 mmol) and α-bromoacetate (15.44 g, 10.25 mL, 231.18 mmol) were added and the reaction was allowed to reflux overnight. The mixture was filtered through a plug of cotton and the solvent removed in vacuo to give 18.93 g as a colorless oil, 98% yield. 1H NMR (400 MHz, CDCl3): σ 1.26 (t, J=m Hz, 3H), 2.29 (s, 3H), 4.24 (q, J=Hz, 2H), 4.61 (s, 2H), 6.64 (d, J=Hz, 1H), 6.83 (t, J=Hz, 1H), 7.16 (q, J=Hz, 2H) 13C NMR (CDCl3): 169.37, 156.36, 131.13, 127.51, 126.91, 121.63, 111.43, 65.90, 61.41, 16.39, and 14.34. (2,6-Difluoro-phenoxy)-acetic acid ethyl ester (1.66 g) was dissolved in ethanol (10.0 mL), NaOH (2 eqv's) and 5 drops of H2O was added and the reaction stirred at room temperature overnight. The product was filtered and dried to give a white solid, 1.11 g, 64% yield. 1H NMR (400 MHz, d-DMSO): σ 4.84 (s, 2H), 7.31 (m, 1H), 7.46 (m, 1H), 7.93 (m, 1H), 13.19 (s, 1H)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
10.25 mL
Type
reactant
Reaction Step Two
Quantity
1.66 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
d-DMSO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC1C=CC=C(F)C=1O.C([O-])([O-])=O.[K+].[K+].BrCC([O-])=O.C([O:23][C:24](=[O:35])[CH2:25][O:26][C:27]1[C:32]([F:33])=[CH:31][CH:30]=[CH:29][C:28]=1[F:34])C.[OH-].[Na+]>CC(C)=O.C(O)C.O>[F:33][C:32]1[CH:31]=[CH:30][CH:29]=[C:28]([F:34])[C:27]=1[O:26][CH2:25][C:24]([OH:35])=[O:23] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)O
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10.25 mL
Type
reactant
Smiles
BrCC(=O)[O-]
Step Three
Name
Quantity
1.66 g
Type
reactant
Smiles
C(C)OC(COC1=C(C=CC=C1F)F)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O
Step Five
Name
d-DMSO
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a plug of cotton
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give 18.93 g as a colorless oil, 98% yield
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a white solid, 1.11 g, 64% yield

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=C(OCC(=O)O)C(=CC=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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